
(S)-(+)-5-Hexen-2-ol
Overview
Description
(S)-(+)-5-Hexen-2-ol (CAS RN: 62694-8-3) is a chiral secondary alcohol with the molecular formula C₆H₁₂O (molecular weight: 100.16 g/mol). It features a terminal double bond at the C5 position and a hydroxyl group at C2, making it a versatile intermediate in organic synthesis. This compound is commercially available and has been utilized as a starting material for enantioselective syntheses, such as in the formal total synthesis of (+)-aspergillide C . Its stereochemistry is critical in determining reaction outcomes, as demonstrated in its conversion to chlorinated alkenes via Mitsunobu reactions or sulfonate ester intermediates .
Biological Activity
(S)-(+)-5-Hexen-2-ol, a chiral alcohol with the chemical formula C₆H₁₂O, is a compound of significant interest in various fields, including food science, fragrance chemistry, and pharmacology. Its unique structure and properties contribute to its diverse biological activities, making it a subject of extensive research.
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Boiling Point : 130-131 °C
- Density : 0.828 g/mL at 25 °C
- Optical Purity : 99.3% .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against various pathogens. For example, studies have shown its effectiveness against certain strains of bacteria and fungi, making it a potential candidate for natural preservatives in food products.
2. Flavor and Aroma Enhancement
This compound is known for its green, grassy aroma, which contributes to the flavor profile of various foods and beverages. It has been utilized in the food industry to enhance the sensory attributes of products such as green tea and other herbal infusions. A study highlighted that this compound significantly influences the aroma profile of green tea, enhancing its overall sensory appeal .
3. Insect Attractant
This compound has been identified as an attractant for certain insect species. Its role in plant-insect interactions suggests potential applications in pest management strategies, leveraging its natural attractiveness to beneficial insects while deterring pests.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common foodborne pathogens such as Escherichia coli and Salmonella. The results indicated that at concentrations above 0.5%, this compound significantly inhibited bacterial growth, suggesting its potential use as a natural preservative .
Case Study 2: Sensory Evaluation in Green Tea
In another study focusing on green tea, researchers assessed the impact of varying concentrations of this compound on aroma perception. The findings revealed that higher concentrations enhanced the overall aroma intensity and complexity, leading to improved consumer acceptance .
Data Table: Biological Activities Overview
Scientific Research Applications
Applications Overview
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Flavor and Fragrance Industry
- (S)-(+)-5-Hexen-2-ol is utilized as a flavoring agent due to its green, fresh aroma reminiscent of cut grass or cucumber. It is often used in formulations for food products and perfumes to enhance sensory appeal.
- Case Study : Research indicates that the compound can be synthesized from natural sources or through chemical processes, making it a versatile ingredient in the flavor industry.
-
Organic Synthesis
- This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chiral nature allows for the production of enantiomerically pure substances.
- Data Table : Common derivatives synthesized from this compound include:
Compound Name Application 5-Hexen-2-one Flavoring agent 2-Methylhexan-1-ol Solvent in organic reactions Various esters Fragrance components
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Biological Activity
- Recent studies have explored the potential biological activities of this compound, including antimicrobial and antioxidant properties.
- Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibits significant antimicrobial activity against certain pathogens, suggesting potential applications in food preservation.
Flavor Profile Analysis
A study conducted by the Flavor Research Institute analyzed the sensory profile of this compound when used in various food matrices. The findings revealed that concentrations as low as 0.01% could impart a noticeable fresh aroma, making it effective for enhancing the overall flavor profile without overpowering other ingredients.
Synthesis Techniques
Research published in Chemical Reviews outlines several synthetic routes for producing this compound, including:
- Enzymatic methods using lipases for chiral resolution.
- Chemical synthesis from readily available starting materials through multi-step reactions.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the enantiomeric purity of (S)-(+)-5-Hexen-2-ol?
- Methodological Answer : Enantiomeric purity can be assessed using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or polarimetry. For polarimetry, measure the optical rotation at a specific wavelength (e.g., sodium D-line, 589 nm) and compare it to literature values for the pure enantiomer. Ensure solvent and temperature conditions are standardized, as these factors influence rotation values. Cross-validation with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can resolve ambiguities .
Q. What computational methods are suitable for predicting thermodynamic properties of this compound?
- Methodological Answer : Use group-contribution methods like the Joback Method for estimating boiling points, critical temperatures, and vapor pressures. For dynamic viscosity and phase-change enthalpies, the NIST Webbook provides experimentally validated data via regression models. The McGowan Method is recommended for calculating characteristic volumes and water solubility (logP) using atomic contributions. Validate predictions against experimental data from controlled distillation or calorimetry .
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Specify stoichiometry, solvent purity, reaction temperature (±1°C), and stirring rates.
- Include characterization data (e.g., NMR, IR) for all intermediates and final products.
- For known compounds, cite literature precedents for identity confirmation (e.g., CAS 626-94-8).
- Provide raw spectral data in supplementary materials, ensuring metadata (e.g., spectrometer frequency) is included .
Advanced Research Questions
Q. How do stereochemical outcomes vary in derivatization reactions of this compound under different conditions?
- Methodological Answer : Reaction stereochemistry depends on the reagent and mechanism. For example:
- PCl₅ in ether : Induces inversion via SN2 mechanism, yielding (−)-5-chloro-1-hexene.
- 4-Bromobenzenesulfonate ester + LiCl : Proceeds via retention of configuration (SN1 pathway), producing (+)-5-chloro-1-hexene.
- Monitor stereochemical fidelity using NOESY NMR or X-ray crystallography of derivatives. Compare optical rotation trends with literature .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s physicochemical properties?
- Methodological Answer :
- Step 1 : Validate computational inputs (e.g., molecular geometry optimization at B3LYP/6-31G* level).
- Step 2 : Replicate experiments under controlled conditions (e.g., reduced pressure distillation for boiling point determination).
- Step 3 : Cross-reference discrepancies using multiple methods (e.g., NIST Webbook for vaporization enthalpy vs. Crippen’s fragmentation approach).
- Step 4 : Statistically analyze outliers (e.g., Student’s t-test) to identify systematic errors .
Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control in this compound’s acid-catalyzed dehydration?
- Methodological Answer :
- Kinetic Control : Conduct reactions at low temperatures (0–25°C) with strong acids (e.g., H₂SO₄) and short reaction times. Monitor product ratios via GC-MS.
- Thermodynamic Control : Use prolonged heating (reflux) with weak acids (e.g., p-TsOH). Isolate major products via fractional distillation.
- Compare activation energies (Arrhenius plots) and intermediate stability (DFT calculations) to confirm control mechanisms .
Q. Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing reproducibility in this compound synthesis?
- Methodological Answer :
- Use intraclass correlation coefficients (ICC) to assess consistency across replicate syntheses.
- Apply Grubbs’ test to identify outliers in yield or purity data.
- Report confidence intervals (95% CI) for critical parameters (e.g., enantiomeric excess).
- Follow CONSORT-EHEALTH guidelines for transparent documentation of software tools (e.g., Gaussian for computational data) .
Q. How should researchers address data anonymization when sharing this compound datasets containing proprietary synthetic routes?
- Methodological Answer :
- De-identification : Remove metadata linking to lab-specific equipment or unpublished protocols.
- Controlled Access : Use repositories with embargo options (e.g., Zenodo) and define reuse terms in consent forms.
- Synthetic Data : Generate statistically equivalent datasets via bootstrapping to protect intellectual property while enabling validation .
Q. Tables for Key Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
5-Hexen-1-ol (CAS RN: 821-41-0)
- Structure : Primary alcohol with a terminal double bond (C5) and hydroxyl group at C1.
- Molecular Weight : 100.15 g/mol.
- Properties : Classified as a hazardous substance (UN 1987, Hazard Class 3) with a density of 0.834 g/mL .
- Applications : Used in hydrotrifluoromethylation reactions (e.g., Table S1/S2 optimization studies) .
- Key Difference : The primary alcohol group in 5-hexen-1-ol confers distinct reactivity compared to the secondary alcohol in (S)-(+)-5-hexen-2-ol, particularly in nucleophilic substitutions.
cis-3-Hexen-1-ol (CAS RN: 928-96-1)
- Structure : Primary alcohol with a cis-configured double bond at C3.
- Properties : Boiling point 156–157°C, density 0.848 g/mL .
- Applications : A key flavor compound in plants and olive oils, contrasting with this compound’s synthetic utility .
2-Methyl-5-hexen-2-ol (CAS RN: 16744-89-1)
- Structure : Tertiary alcohol with a methyl group at C2 and a double bond at C4.
- Molecular Weight : 114.19 g/mol .
- Reactivity : The tertiary alcohol hinders nucleophilic reactions, unlike the secondary alcohol in this compound.
Physical and Thermodynamic Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | logP (Octanol/Water) |
---|---|---|---|---|
This compound | 100.16 | Not reported | ~0.84 (est.) | 1.34 (calculated) |
5-Hexen-1-ol | 100.15 | Not reported | 0.834 | 1.25 |
cis-3-Hexen-1-ol | 100.16 | 156–157 | 0.848 | 1.56 |
2-Methyl-5-hexen-2-ol | 114.19 | Not reported | 0.85 (est.) | 1.78 |
- Thermodynamic Data: this compound’s properties (e.g., critical temperature, vapor pressure) are modeled using methods like NIST Webbook and Joback, with a predicted normal boiling point near 140–150°C .
Reactivity and Stereochemical Considerations
Properties
IUPAC Name |
(2S)-hex-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPNXWKVAFKIBX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-24-9 | |
Record name | (S)-(+)-5-Hexen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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